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Compound of Interest

Compound Name: Metoprolol fumarate (200 MG)

CAS No.: 119637-66-0; 80274-67-5

Cat. No.: B2498604

Get Quote

Executive Summary: The Bioequivalence
Landscape
Metoprolol, a selective

-receptor blocker, presents a unique challenge in bioequivalence (BE) testing due to its dual
salt formulations: Metoprolol Tartrate (Immediate Release - IR) and Metoprolol Succinate
(Extended Release - ER).

For drug development professionals, the critical distinction lies not just in pharmacokinetics

(PK), but in the release mechanism. The Succinate formulation typically utilizes a Multiple Unit

Pellet System (MUPS), where thousands of polymer-coated micro-reservoirs release the drug

at a zero-order rate. Proving bioequivalence for these complex systems requires rigorous in

vitro dissolution profiling (f2 analysis) and precise in vivo PK monitoring to ensure the generic

mimics the innovator's "peakless" plasma profile.

This guide details the experimental frameworks required to validate these formulations,

grounded in FDA/EMA regulatory standards.
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Scientific Foundation: Formulation & Release
Mechanisms
To design a valid BE study, one must understand the causality behind the drug's release.

The Salt Distinction
Metoprolol Tartrate (Lopressor/Generic): Highly soluble. In an IR matrix, it dissolves rapidly in

the stomach (pH 1.2). The challenge is not dissolution, but the short half-life (3-4 hours),

necessitating multiple daily doses.

Metoprolol Succinate (Toprol XL/Generic): moderately soluble. The ER formulation relies on

diffusion-controlled release.

Mechanism:[1][2][3] The tablet disintegrates into pellets.[4] Water penetrates the

ethylcellulose coating of each pellet, dissolving the drug core. The drug then diffuses out

through the membrane.

Clinical Implication: This prevents "dose dumping" and maintains stable plasma levels

over 24 hours.

Critical Quality Attribute: Alcohol Dose Dumping
Regulatory bodies (FDA) mandate testing ER formulations for alcohol-induced dose dumping. If

the polymer coating dissolves in alcohol, the entire 24-hour dose could be released instantly,

causing bradycardia or cardiac arrest.

Experimental Protocol A: In Vitro Dissolution
Profiling
Before human trials, formulations must pass rigorous dissolution testing. This is the primary

screen for formulation failure.

Methodology
Apparatus: USP Apparatus II (Paddle).[3][5][6]
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Speed: 50 RPM (Standard) or 75 RPM (if justified).

Temperature:

.

Media Volume: 500 mL or 900 mL.

pH Conditions:

pH 1.2 (SGF): Simulates gastric environment (checking for premature dumping).

pH 4.5 (Acetate Buffer): Transitional environment.

pH 6.8 (Phosphate Buffer): Simulates intestinal environment (primary release site for ER).

Visualization: Dissolution Decision Workflow
The following diagram outlines the logical flow for determining in vitro equivalence using the

similarity factor.
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Caption: Logical workflow for in vitro dissolution testing and f2 similarity assessment.

Data Analysis: The Similarity Factor
The FDA requires the similarity factor (

) to be calculated as follows:
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: Cumulative % dissolved of Reference (Innovator) at time

.

: Cumulative % dissolved of Test (Generic) at time

.

Criteria: An

value between 50 and 100 confirms similarity.

Experimental Protocol B: In Vivo Bioequivalence
Study
In vivo studies validate that the in vitro release translates to physiological performance.

Study Design
Design: Randomized, two-period, two-sequence, single-dose crossover study.

Subjects: Healthy volunteers (typically n=24 to 36) to minimize physiological variability.

Conditions:

Fasting Study: To assess baseline pharmacokinetics.[7][8]

Fed Study: To assess the "food effect" (critical for ER formulations to ensure food does not

alter the release mechanism).

Washout Period: Minimum 7 days (

half-life of Metoprolol Succinate).

Visualization: Clinical Trial Workflow
This diagram illustrates the crossover design essential for eliminating inter-subject variability.
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Caption: Standard 2-way crossover design for bioequivalence, ensuring each subject acts as

their own control.

Data Synthesis & Comparative Analysis
Pharmacokinetic Parameters (Succinate ER)
The following table summarizes data from key bioequivalence studies comparing Generic

Metoprolol Succinate (e.g., Sandoz) against the Innovator (AstraZeneca/Toprol XL).

Paramete
r

Definition
Innovator
(Ref)
Mean

Generic
(Test)
Mean

Ratio
(T/R) %

90% CI
Limit

Conclusi
on

Peak

Plasma

Conc.

(ng/mL)

31.77 31.63 99.6% 80-125% Pass

Total

Exposure

(ng·h/mL)

706.22 722.99 102.3% 80-125% Pass

Time to

Peak (h)
~10.0 ~10.0 N/A N/A

Comparabl

e

Half-life
Elimination

time (h)
3-7 3-7 N/A N/A

Comparabl

e

Note: Data aggregated from multiple BE studies [1, 4, 6]. Ratios must fall within the 80-125%

confidence interval to be deemed bioequivalent.[8][9][10][11]
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Dissolution Specifications (FDA Guidance)
For Metoprolol Succinate ER, the release profile is strictly monitored to ensure zero-order

kinetics.

Time Point Target Release % Physiological Relevance

1 Hour
Prevents dose dumping in the

stomach.

4 Hours
Ensures steady release in the

upper small intestine.

8 Hours
Maintains therapeutic levels

through the mid-gut.

20 Hours
Ensures complete drug

release before elimination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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